![molecular formula C20H26N4O3S4 B13715536 3-(pyridin-2-yldisulfanyl)-N-[2-[2-[3-(pyridin-2-yldisulfanyl)propanoylamino]ethoxy]ethyl]propanamide](/img/structure/B13715536.png)
3-(pyridin-2-yldisulfanyl)-N-[2-[2-[3-(pyridin-2-yldisulfanyl)propanoylamino]ethoxy]ethyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(pyridin-2-yldisulfanyl)-N-[2-[2-[3-(pyridin-2-yldisulfanyl)propanoylamino]ethoxy]ethyl]propanamide is a complex organic compound characterized by the presence of pyridine and disulfide groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(pyridin-2-yldisulfanyl)-N-[2-[2-[3-(pyridin-2-yldisulfanyl)propanoylamino]ethoxy]ethyl]propanamide typically involves multiple steps, starting with the preparation of intermediate compounds One common method involves the reaction of 3-(pyridin-2-yldisulfanyl)propanoic acid with ethylenediamine to form an amide linkageThe final step involves the formation of the disulfide bonds, which can be achieved through oxidation reactions using reagents such as hydrogen peroxide or iodine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to ensure consistent product quality .
化学反応の分析
Types of Reactions
3-(pyridin-2-yldisulfanyl)-N-[2-[2-[3-(pyridin-2-yldisulfanyl)propanoylamino]ethoxy]ethyl]propanamide undergoes various types of chemical reactions, including:
Oxidation: The disulfide bonds in the compound can be oxidized to form sulfonic acids.
Reduction: The disulfide bonds can be reduced to thiols using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine.
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Electrophiles such as alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Various substituted pyridine derivatives.
科学的研究の応用
3-(pyridin-2-yldisulfanyl)-N-[2-[2-[3-(pyridin-2-yldisulfanyl)propanoylamino]ethoxy]ethyl]propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of disulfide bond formation and reduction in proteins.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-(pyridin-2-yldisulfanyl)-N-[2-[2-[3-(pyridin-2-yldisulfanyl)propanoylamino]ethoxy]ethyl]propanamide involves the formation and cleavage of disulfide bonds. In biological systems, this compound can interact with thiol-containing molecules, leading to the formation of mixed disulfides. This redox activity is crucial for its role in drug delivery systems, where it can release therapeutic agents in response to the redox environment of target tissues .
類似化合物との比較
Similar Compounds
- 3-(pyridin-2-yldisulfanyl)propanoic acid
- 3-(pyridin-2-yldisulfanyl)propan-1-ol
- 2-(pyridin-2-yldisulfanyl)ethyl acrylate
Uniqueness
3-(pyridin-2-yldisulfanyl)-N-[2-[2-[3-(pyridin-2-yldisulfanyl)propanoylamino]ethoxy]ethyl]propanamide is unique due to its combination of pyridine and disulfide groups, which confer both redox activity and the ability to participate in various chemical reactions. This makes it particularly valuable in the development of redox-responsive materials and drug delivery systems .
特性
分子式 |
C20H26N4O3S4 |
|---|---|
分子量 |
498.7 g/mol |
IUPAC名 |
3-(pyridin-2-yldisulfanyl)-N-[2-[2-[3-(pyridin-2-yldisulfanyl)propanoylamino]ethoxy]ethyl]propanamide |
InChI |
InChI=1S/C20H26N4O3S4/c25-17(7-15-28-30-19-5-1-3-9-23-19)21-11-13-27-14-12-22-18(26)8-16-29-31-20-6-2-4-10-24-20/h1-6,9-10H,7-8,11-16H2,(H,21,25)(H,22,26) |
InChIキー |
UROONHLUBJDMOZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)SSCCC(=O)NCCOCCNC(=O)CCSSC2=CC=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[4-(3-Azetidinyl)phenyl]pyridine](/img/structure/B13715457.png)
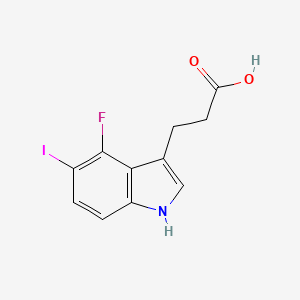
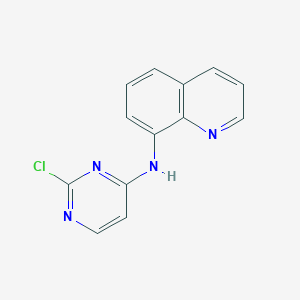
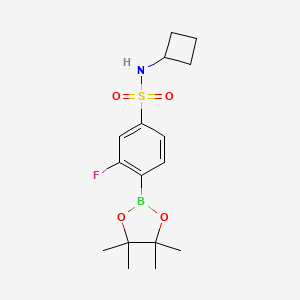
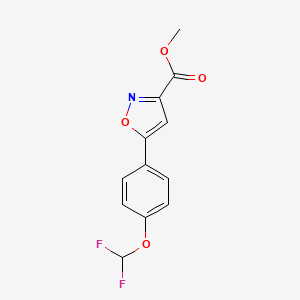
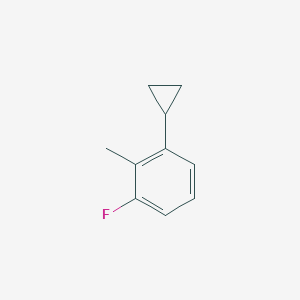
![4-Chloro-7-((tetrahydro-2H-pyran-4-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13715502.png)
![Methyl 2-Amino-3-[3-(2-pyridyl)phenyl]propanoate](/img/structure/B13715513.png)

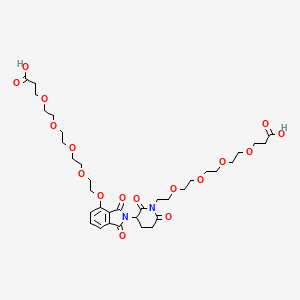
![6-Amino-9-[2-(4-fluorophenoxy)ethyl]-9H-purine](/img/structure/B13715522.png)
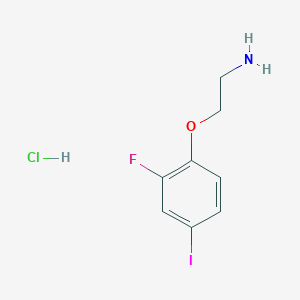

![3-[3-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yloxymethyl]-azetidine-1-carboxylic acid tert-butyl ester](/img/structure/B13715547.png)
